

GSK232: A Technical Guide to a Selective CECR2 Bromodomain Inhibitor

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Compound of Interest

Compound Name: GSK232

Cat. No.: B12413978

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This guide provides an in-depth overview of **GSK232**, a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. It details the target protein, its role in the NF- κ B signaling pathway, quantitative binding data for **GSK232**, and the experimental protocols used for its characterization.

Core Target: CECR2 Bromodomain

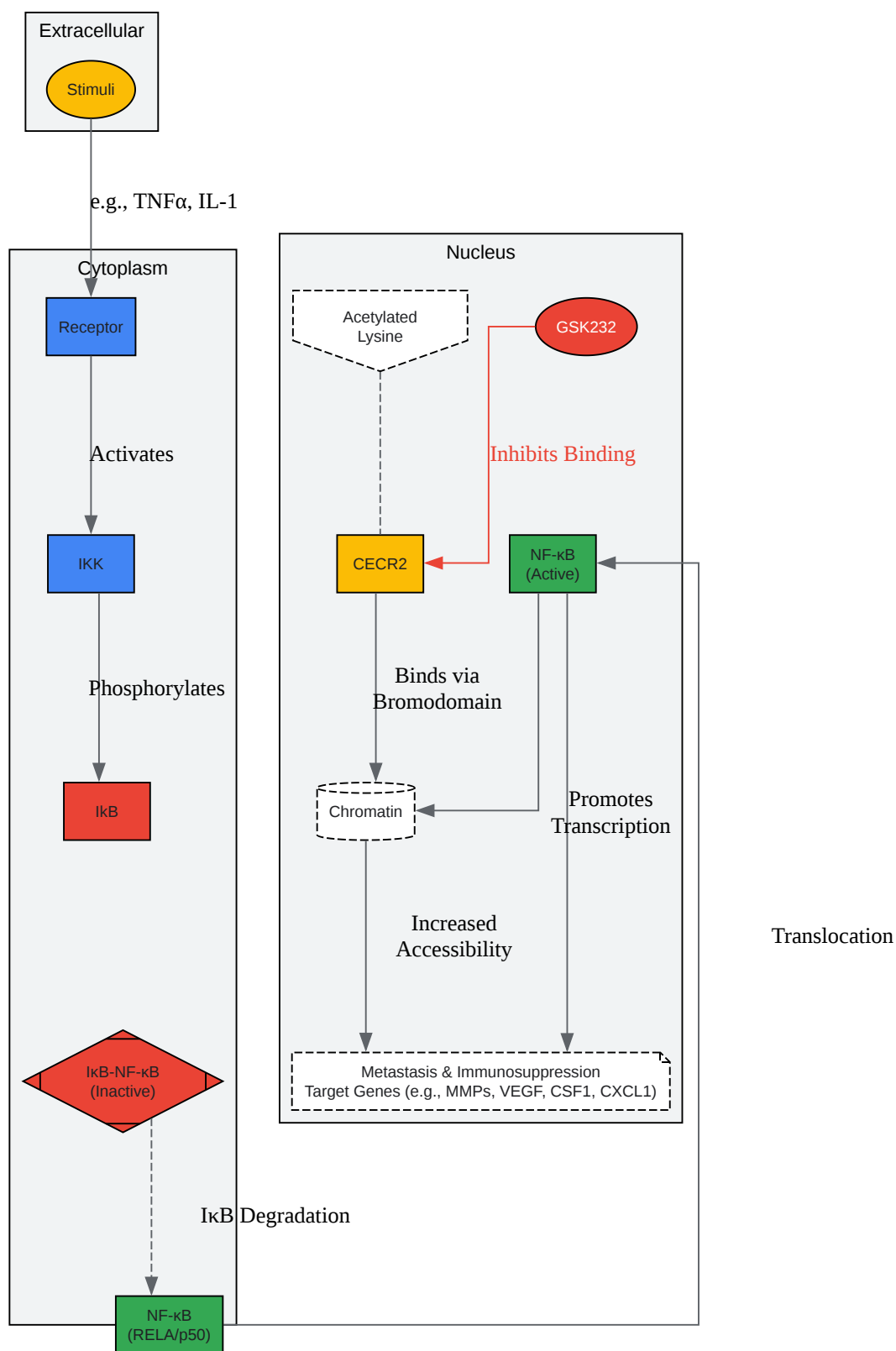
GSK232 is a cell-penetrant small molecule designed to selectively inhibit the bromodomain of CECR2.^{[1][2][3]} Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, primarily histones, thereby playing a crucial role in the regulation of gene transcription through chromatin remodeling.

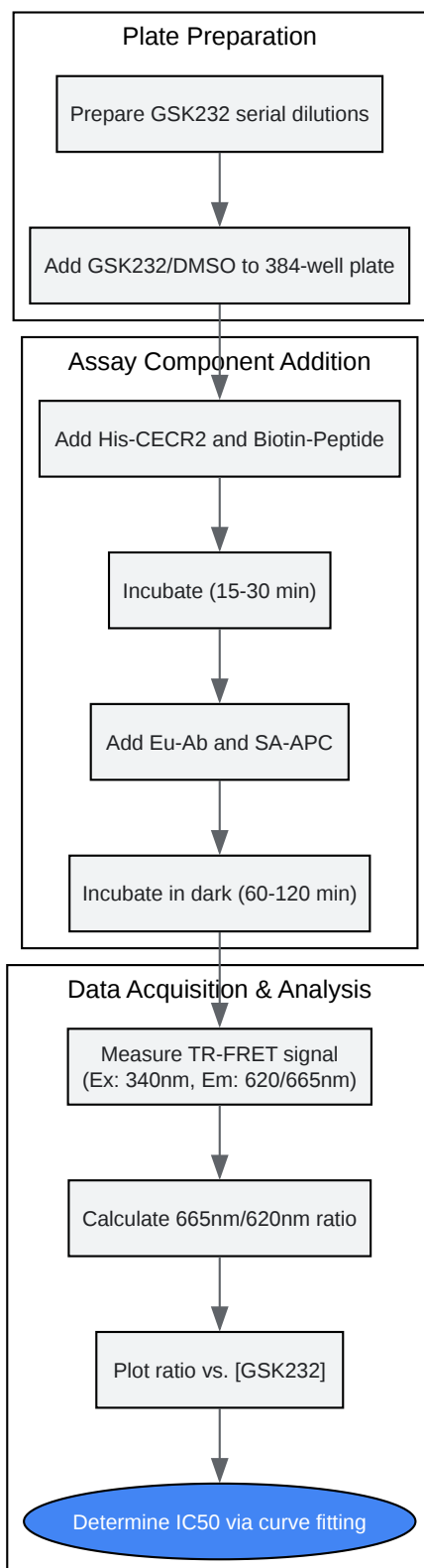
CECR2 has been implicated in several biological processes, including neurulation, DNA damage response, and spermatogenesis. Recent studies have highlighted its role as an epigenetic driver of breast cancer metastasis.^{[4][5]}

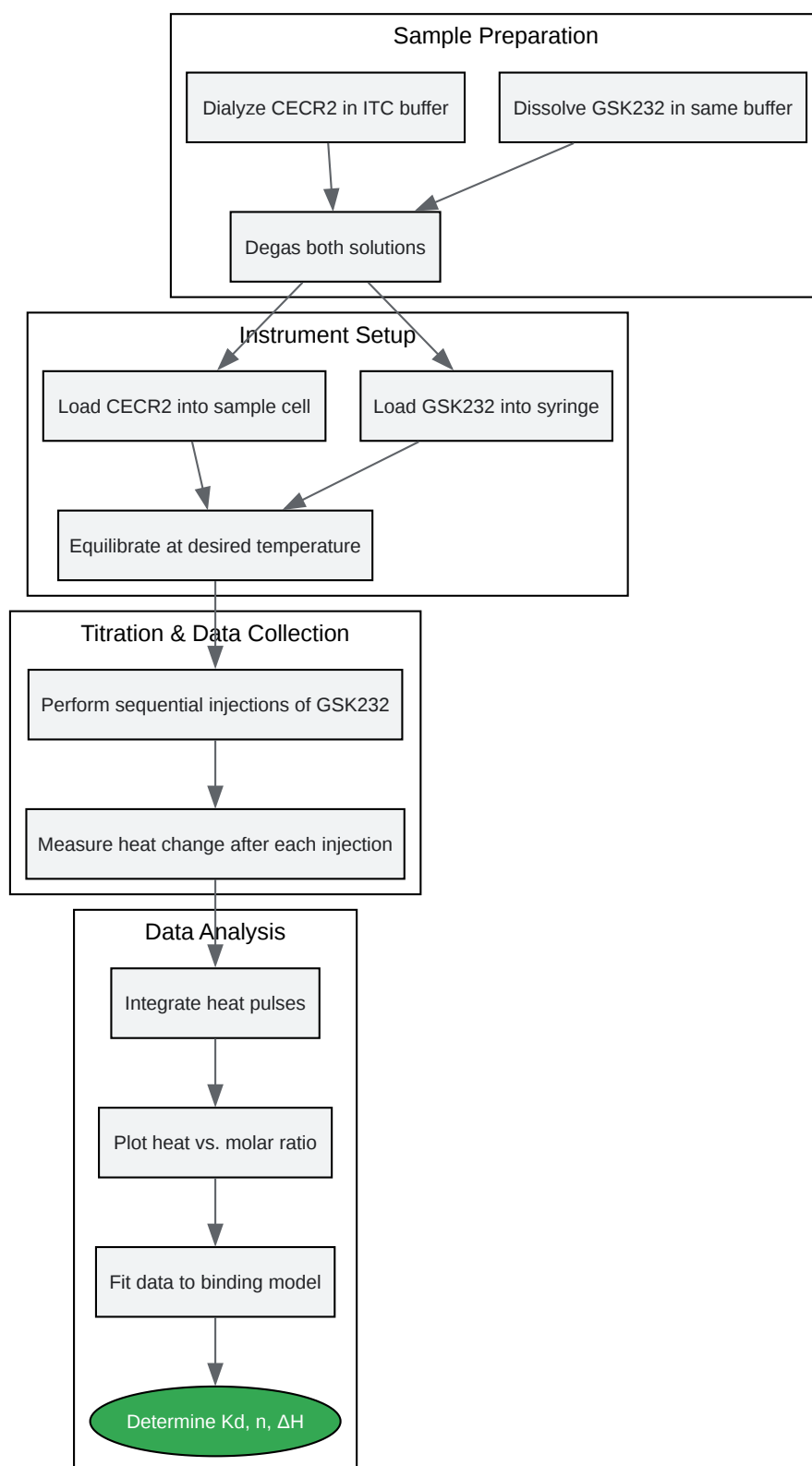
The CECR2-NF- κ B Signaling Pathway

Emerging research has elucidated a critical role for CECR2 in the nuclear factor-kappa B (NF- κ B) signaling pathway, a key regulator of inflammation, immunity, and cancer progression.^{[4][6][7][8]} In the context of breast cancer, CECR2 is recruited by the RELA (p65) subunit of NF- κ B. This interaction enhances chromatin accessibility and promotes the transcription of NF- κ B

target genes.[6] These target genes include those that drive metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), as well as cytokines like CSF1 and CXCL1 that contribute to an immunosuppressive tumor microenvironment by promoting the polarization of M2 macrophages.[6][7] Pharmacological inhibition of the CECR2 bromodomain with **GSK232** has been shown to impede this process, suppressing NF-κB-mediated immune suppression and inhibiting breast cancer metastasis.[6][8]







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